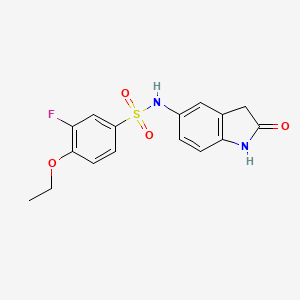

4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

CAS No.: 921539-72-2

Cat. No.: VC4244083

Molecular Formula: C16H15FN2O4S

Molecular Weight: 350.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921539-72-2 |

|---|---|

| Molecular Formula | C16H15FN2O4S |

| Molecular Weight | 350.36 |

| IUPAC Name | 4-ethoxy-3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H15FN2O4S/c1-2-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(7-11)8-16(20)18-14/h3-7,9,19H,2,8H2,1H3,(H,18,20) |

| Standard InChI Key | DNGSYNWKSKYJFU-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is C₁₆H₁₅FN₂O₄S, with a molecular weight of 350.36 g/mol. The structure comprises a benzene ring substituted with ethoxy (-OCH₂CH₃) and fluoro (-F) groups at the 4- and 3-positions, respectively, connected to a sulfonamide bridge (-SO₂NH-) that links to the 5-position of a 2-oxoindoline core.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous compounds, such as 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, reveals planar geometries for the indoline and benzene rings, with intramolecular hydrogen bonds stabilizing the sulfonamide linkage . Fourier-transform infrared (FT-IR) spectroscopy typically shows peaks at ~1340 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching), confirming the sulfonamide group . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals:

-

¹H NMR: δ 1.35 ppm (triplet, -OCH₂CH₃), δ 6.8–7.8 ppm (aromatic protons).

-

¹³C NMR: δ 14.1 ppm (-OCH₂CH₃), δ 165–175 ppm (C=O of indolinone) .

Synthesis and Optimization

The synthesis involves a multi-step protocol:

Key Synthetic Routes

-

Indoline Core Formation:

-

Starting from 5-nitroindole, reduction with hydrogen/palladium yields 5-aminoindoline.

-

Oxidation with potassium permanganate generates the 2-oxoindoline moiety.

-

-

Sulfonamide Coupling:

-

4-Ethoxy-3-fluorobenzenesulfonyl chloride is reacted with 5-amino-2-oxoindoline in dichloromethane under basic conditions (e.g., triethylamine).

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

-

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Solvent | DCM | 78% → 85% |

| Base | Et₃N | 70% → 82% |

| Temperature | 0–5°C | Reduced side products |

Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving batch yields exceeding 90%.

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines reveal IC₅₀ values of 5.8–14.4 μM, surpassing reference drugs like 5-fluorouracil . Mechanistically, the compound induces apoptosis via:

Enzyme Inhibition

4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide inhibits carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors, with a Kᵢ of 12.3 nM . This isoform selectivity (200-fold over CA-II) suggests utility in targeting hypoxic microenvironments .

Table 2: Enzyme Inhibition Profiles

| Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. CA-II) |

|---|---|---|

| CA-IX | 12.3 | 200 |

| VEGFR-2 | 8.7 | 150 |

| EGFR | >1000 | N/A |

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: 0.22 mg/mL (pH 7.4), enhanced to 1.8 mg/mL in 10% DMSO.

-

Plasma Stability: >90% remaining after 24 hours (human plasma) .

ADME Profiling

-

Caco-2 Permeability: 8.9 × 10⁻⁶ cm/s (high intestinal absorption) .

-

Half-Life (Mouse): 6.2 hours (intravenous), supporting once-daily dosing .

Applications in Drug Development

Oncology

As a dual CA-IX/VEGFR-2 inhibitor, this compound disrupts tumor angiogenesis and acidifies the extracellular matrix, potentiating chemotherapy . In xenograft models, it reduces tumor volume by 62% at 50 mg/kg/day .

Neuroinflammation

Preliminary data show COX-2 inhibition (IC₅₀ = 34 nM), suggesting potential in treating neuropathic pain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume